molecular formula C12H13F3IN B8159694 N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline

N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline

Cat. No.: B8159694
M. Wt: 355.14 g/mol
InChI Key: IIZSAAMBJRHQKX-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline: is an organic compound that features a cyclopentyl group attached to an aniline ring, which is further substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline typically involves the following steps:

    Formation of the Aniline Derivative: The starting material, 2-iodo-4-(trifluoromethyl)aniline, is prepared through iodination and trifluoromethylation reactions.

    Cyclopentylation: The aniline derivative undergoes a nucleophilic substitution reaction with cyclopentyl halide under basic conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium or potassium halides, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and organoboron reagents are used under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology and Medicine: The compound’s structural features make it a candidate for the development of pharmaceuticals, where it can be used to synthesize biologically active molecules with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The iodine and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The cyclopentyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

    N-Cyclopentyl-2-iodoaniline: Similar structure but lacks the trifluoromethyl group.

    2-Iodo-4-(trifluoromethyl)aniline: Lacks the cyclopentyl group.

    N-Cyclopentyl-4-(trifluoromethyl)aniline: Lacks the iodine atom.

Uniqueness: N-Cyclopentyl-2-iodo-4-(trifluoromethyl)aniline is unique due to the presence of all three functional groups (cyclopentyl, iodine, and trifluoromethyl) on the aniline ring. This combination of groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

N-cyclopentyl-2-iodo-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3IN/c13-12(14,15)8-5-6-11(10(16)7-8)17-9-3-1-2-4-9/h5-7,9,17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZSAAMBJRHQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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